Dihydrocholesterol (CAS 80-97-7), commonly known as cholestanol, is the fully saturated 5α-reduced analog of cholesterol. In industrial and pharmaceutical procurement, it is primarily valued as a highly stable structural lipid for advanced delivery systems, including lipid nanoparticles (LNPs) and liposomes. Because it possesses the exact steroidal backbone and isooctyl side chain of cholesterol but lacks the C5-C6 double bond, dihydrocholesterol provides identical membrane-condensing and packing properties while being completely immune to allylic autoxidation[1]. This specific structural profile makes it a critical raw material for formulations requiring extended shelf-life, high purity, and strict avoidance of toxic oxysterol degradants [2].
Substituting dihydrocholesterol with standard cholesterol or generic phytosterols introduces critical failure points in both formulation stability and biological performance. Standard cholesterol is highly susceptible to oxidation during processing (e.g., spray drying, sonication) and long-term storage, readily forming degradants such as 7-ketocholesterol and 5,6-epoxycholesterols[1]. In pharmaceutical LNPs, these oxysterols can induce unwanted immune-modulatory or protumoral effects and compromise the integrity of the lipid bilayer [2]. Conversely, while phytosterols like beta-sitosterol or stigmasterol offer some oxidation resistance, their bulky C24-alkyl side chains disrupt the precise molecular packing required for specific liposomal architectures, altering membrane fluidity and payload retention [3]. Dihydrocholesterol is the only direct substitute that perfectly mimics cholesterol's spatial footprint while eliminating its oxidative liabilities.
Standard cholesterol contains a reactive C5-C6 double bond, making it highly susceptible to autoxidation into 7-ketocholesterol, 7-hydroxycholesterol, and 5,6-epoxycholesterol during thermal stress or storage. Dihydrocholesterol, being fully saturated, completely blocks these specific oxidation pathways [1]. In comparative stability matrices, cholesterol yields significant oxysterol fractions under oxidative stress, whereas dihydrocholesterol maintains structural integrity without yielding these toxic degradants [2].
| Evidence Dimension | Formation of C7-oxidized and C5,C6-epoxidized degradants |
| Target Compound Data | 0% formation at C5/C6/C7 due to complete saturation |
| Comparator Or Baseline | Cholesterol (Forms significant 7-ketocholesterol and epoxides under thermal/oxidative stress) |
| Quantified Difference | Complete elimination of allylic autoxidation pathways |
| Conditions | Lipid formulation storage and thermal stress assays |
Eliminates the risk of oxysterol-induced toxicity and formulation degradation, extending the shelf-life of pharmaceutical lipid nanoparticles.
A primary function of sterols in liposomes is to decrease membrane fluidity and increase bilayer rigidity. Polarization and anisotropy measurements demonstrate that dihydrocholesterol (cholestanol) exerts a condensing effect identical to cholesterol, significantly increasing membrane anisotropy compared to sterol-free baselines [1]. Unlike phytosterols with modified side chains (e.g., stigmasterol) which can reduce the effectiveness of lipid packing, dihydrocholesterol maintains the exact spatial geometry of cholesterol, ensuring tight phospholipid packing without the associated oxidation risks [2].
| Evidence Dimension | Membrane anisotropy (fluidity reduction) |
| Target Compound Data | Increases anisotropy equivalently to cholesterol |
| Comparator Or Baseline | Stigmasterol (Reduces effectiveness of lipid packing compared to cholesterol/cholestanol) |
| Quantified Difference | Maintains optimal rigid packing identical to cholesterol, superior to C24-modified phytosterols |
| Conditions | Fluorescent probe anisotropy in liposomal bilayers at 37°C |
Ensures liposomes and LNPs maintain their structural integrity and payload retention without the shelf-life limitations of unsaturated sterols.
In the quantification of cholesterol and its oxidative degradation products, an internal standard must mimic the analyte's extraction recovery while resolving distinctly during chromatography. Dihydrocholesterol is the premier internal standard for these assays because it elutes completely separately from cholesterol and its oxides in capillary gas chromatography, yet shares identical solubility and saponification stability [1]. This allows for highly accurate, quantitative baseline correction that endogenous cholesterol cannot provide [2].
| Evidence Dimension | Chromatographic resolution and extraction recovery |
| Target Compound Data | Distinct retention time from cholesterol, >95% recovery match |
| Comparator Or Baseline | Endogenous Cholesterol (Cannot serve as its own standard; co-elutes with sample cholesterol) |
| Quantified Difference | Enables absolute quantification of cholesterol oxides with high baseline resolution |
| Conditions | GC-MS and HPLC analysis of unsaponifiable lipid fractions |
Essential procurement choice for analytical labs requiring a chemically identical but chromatographically distinct internal standard for lipidomics.
Dihydrocholesterol is procured as a direct structural replacement for cholesterol in next-generation LNP formulations. By blocking the formation of immune-modulatory oxysterols, it ensures that the LNP carrier does not inadvertently trigger protumoral or inflammatory responses during in vivo mRNA delivery, while maintaining the structural integrity of the nanoparticle [1].
In liposomes where oxidative degradation of the lipid bilayer leads to premature payload leakage or reduced shelf-life, dihydrocholesterol is used to maintain the necessary membrane condensing effect and rigidity. It provides the exact structural packing of cholesterol while remaining inert to autoxidation during high-shear processing and long-term storage [2].
Analytical laboratories procure high-purity dihydrocholesterol (cholestanol) as a universal internal standard for GC-MS and HPLC assays. It is critical for quantifying cholesterol and oxysterol levels in food products, biological tissues, and clinical samples, as it perfectly mimics cholesterol's extraction behavior while offering distinct chromatographic resolution [3].
In food science and cosmetic chemistry, dihydrocholesterol is combined with gamma-oryzanol to structure edible oils into firm, transparent organogels. Its saturated structure provides superior thermal and oxidative stability compared to standard cholesterol, making it ideal for long shelf-life commercial gel networks[4].